Diclazuril 6-Carboxamide

Description

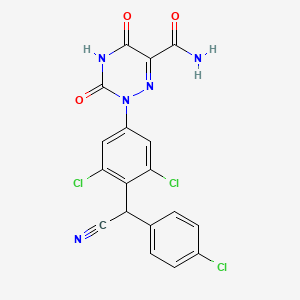

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3N5O3/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)26-18(29)24-17(28)15(25-26)16(23)27/h1-6,11H,(H2,23,27)(H,24,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWDAHDIUYWFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Studies of Diclazuril 6 Carboxamide

Synthetic Pathways to Diclazuril (B1670474) 6-Carboxamide

The synthesis of Diclazuril 6-Carboxamide is intrinsically linked to the manufacturing process of Diclazuril itself, where it arises as a specified impurity. synzeal.comontosight.ai While not typically synthesized as a primary target for therapeutic use, its preparation in the laboratory is essential for its role as a reference standard in analytical testing. synzeal.com

Precursor Compounds and Reaction Conditions in Laboratory Synthesis

The most direct laboratory synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid (also known as Diclazuril Impurity A). pharmaffiliates.comchemicea.com This transformation is a standard organic chemistry reaction.

The synthesis of the core structure originates from precursors used for Diclazuril. Reported starting materials for the parent drug include 2,6-dichloro-p-nitroaniline or 3,4,5-trichloronitrobenzene. google.com A multi-step process involving diazotization, substitution, and reduction reactions leads to a key intermediate, 4-amino-2,6-dichloro-α-(4-chlorophenyl)phenylacetonitrile. ontosight.aigoogle.com Subsequent cyclization with a suitable reagent, followed by hydrolysis, would yield the 6-carboxylic acid intermediate. The final step to obtain the 6-carboxamide would be the conversion of this carboxylic acid group into a primary amide.

Table 1: Key Precursors in the Synthesis of the this compound Core Structure

| Precursor Name | Role in Synthesis |

|---|---|

| 2,6-dichloro-p-nitroaniline | Initial raw material for the phenylacetonitrile (B145931) backbone. |

| 3,4,5-trichloronitrobenzene | Alternative initial raw material. |

| 4-amino-2,6-dichloro-α-(4-chlorophenyl)phenylacetonitrile | Common intermediate formed after diazotization, substitution, and reduction. |

The amidation reaction can be achieved using various standard laboratory reagents, typically involving the activation of the carboxylic acid followed by reaction with an ammonia (B1221849) source.

Optimization of Synthetic Yields and Purity for Research Applications

For research and analytical applications, obtaining this compound in high purity is paramount. As it is primarily used as a certified reference material for quality control and impurity profiling of Diclazuril, its purity directly affects the accuracy of these analytical methods. synzeal.comsynzeal.com

Optimization strategies focus on both the reaction conditions and the purification process. In related syntheses, adjusting reaction temperatures, solvents, and the stoichiometry of reagents are common methods to maximize the yield of the desired product. google.com For purification, standard techniques such as recrystallization are employed. For example, in a synthesis of related pyrimidine (B1678525) compounds, hot toluene (B28343) was used for recrystallization to obtain a product with high purity (99.5% by HPLC). google.com Given the structural complexity, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are essential for both purification and purity assessment. waters.com The European Pharmacopoeia sets a limit for this specific impurity in Diclazuril, underscoring the need for precise control and purification. ontosight.ai

Derivatization Strategies for Analytical and Biochemical Research

The chemical structure of this compound and its carboxylic acid precursor offers functional handles that can be exploited for derivatization. These strategies are crucial for developing tools for biochemical research and sensitive analytical methods like immunoassays.

Preparation of Conjugates for Immunoassay Development

A significant application of derivatization is the synthesis of haptens for the production of antibodies against Diclazuril. The development of sensitive enzyme-linked immunosorbent assays (ELISAs) relies on these antibodies. nih.govresearchgate.net The general strategy involves modifying a Diclazuril derivative to introduce a reactive group, which is then coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to make it immunogenic. nih.gov

A common approach is to use the Diclazuril 6-carboxylic acid derivative. This derivative is activated and then conjugated to the carrier protein. nih.gov The active ester method is frequently used, employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form an NHS-ester. nih.govfrontiersin.orgnih.gov This activated ester readily reacts with the amine groups on the surface of the carrier protein to form a stable amide bond.

Table 2: Typical Reaction Conditions for Diclazuril-Protein Conjugation

| Component | Function/Condition | Example |

|---|---|---|

| Diclazuril Carboxyl Derivative | Hapten containing the reactive carboxyl group. | 10 mg nih.gov |

| Activating Agents | EDC (or DCC) and NHS to form an active ester. | 10 mg DCC, 6 mg NHS nih.gov |

| Solvent | Anhydrous aprotic solvent. | Dimethylformamide (DMF) nih.gov |

| Carrier Protein | Immunogenic protein (e.g., BSA, OVA). | 32 mg BSA or 54 mg OVA nih.gov |

| Reaction Temperature | Typically kept low to maintain protein integrity. | 4°C or Room Temperature nih.govnih.gov |

Another reported strategy involves creating a carboxymethyloxime (CMO) derivative of Diclazuril to serve as a heterologous coating antigen, which can improve the sensitivity of the immunoassay. nih.govresearchgate.net The successful synthesis of these conjugates is often confirmed using UV-Vis spectroscopy by observing a shift in the maximum absorption wavelength after coupling the hapten to the protein. nih.gov

Functionalization for Spectroscopic or Chromatographic Tagging

The same functional groups used for immunoassay development can be adapted for other analytical purposes. The carboxylic acid handle on the Diclazuril 6-carboxylic acid precursor is a versatile point for attaching tags for spectroscopic or chromatographic analysis.

For instance, derivatization is a common strategy in gas chromatography (GC) to improve the volatility and thermal stability of analytes. In the analysis of the related coccidiostat decoquinate, pre-column derivatization using pyridine (B92270) and acetic anhydride (B1165640) was employed for GC-MS/MS detection. researchgate.net While Diclazuril is more commonly analyzed by LC-MS/MS, similar principles of derivatizing the triazine ring's functional groups could be applied if a GC-based method were required. nih.gov

For fluorescence-based detection, the carboxylic acid could be coupled to a fluorescent label using the same carbodiimide (B86325) chemistry (EDC/NHS) employed for protein conjugation. This would allow for highly sensitive detection in techniques like fluorescence HPLC or fluorescence microscopy. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to derivatize amino acids for fluorescent detection, highlighting a similar established methodology. mdpi.com

Advanced Analytical Methodologies for Diclazuril 6 Carboxamide

Chromatographic Separation and Detection Techniques

Chromatographic techniques form the cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For the analysis of Diclazuril (B1670474) 6-Carboxamide, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice, providing the necessary selectivity and sensitivity.

The development of a stability-indicating HPLC method is crucial for the separation of Diclazuril from its related substances, including the 6-Carboxamide impurity. Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. synzeal.comsynzeal.comnih.gov

The selection of an appropriate stationary phase and mobile phase is critical to achieving optimal chromatographic resolution between Diclazuril and its impurities.

Stationary Phase: Reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are widely used and have proven effective for the separation of Diclazuril and its related compounds. synzeal.comsynzeal.com A typical C18 column might have dimensions of 250 mm x 4.6 mm with a 5 µm particle size. synzeal.comsynzeal.com The use of a base-deactivated C18 column can improve peak shape and reduce tailing for basic compounds. While C18 columns are common, other stationary phases like cyano (CN) columns have also been explored during method development to optimize selectivity. synzeal.com

Mobile Phase: A combination of an organic modifier and an aqueous buffer is typically employed in a reversed-phase HPLC method.

Organic Modifier: Acetonitrile (B52724) is a common and effective organic solvent for the analysis of Diclazuril and its impurities. synzeal.comnih.gov

Aqueous Phase: The aqueous phase is often acidified to control the ionization of the analytes and improve peak shape. Common additives include phosphoric acid (e.g., 0.2% aqueous phosphoric acid) or ammonium (B1175870) formate (B1220265) buffer. synzeal.comsynzeal.comnih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation.

Elution Mode: Both isocratic and gradient elution methods can be used. An isocratic method with a mobile phase composition such as acetonitrile and 0.2% aqueous phosphoric acid (e.g., in a 70:30 v/v ratio) has been successfully used for the separation of Diclazuril from its degradation products. synzeal.comsynzeal.com Gradient elution, where the mobile phase composition is changed over time, can be advantageous for separating complex mixtures of impurities with different polarities.

A system suitability mixture containing Diclazuril and its key impurities, including Diclazuril 6-Carboxamide, is often used to ensure the chromatographic system is performing adequately. waters.com The resolution between adjacent peaks is a key system suitability parameter.

Ultraviolet (UV) detection is a common and robust method for the quantification of Diclazuril and its impurities following HPLC separation.

UV Detection: The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. For Diclazuril, detection is often performed at wavelengths in the range of 275 nm to 280 nm. synzeal.comsynzeal.comkempex.net A study on the UV-spectrophotometric estimation of Diclazuril identified a maximum absorbance at 286.2 nm. derpharmachemica.com Given the structural similarity, it is anticipated that this compound would also exhibit significant absorbance in this region.

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides the advantage of acquiring the entire UV-visible spectrum for each point in the chromatogram. This is particularly useful for impurity analysis as it allows for peak purity assessment, helping to ensure that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. synzeal.comresearchgate.net

Table 1: HPLC Method Parameters for the Analysis of Diclazuril and its Impurities

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acidified Water (e.g., 0.2% Phosphoric Acid or Ammonium Formate Buffer) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.4 mL/min |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

| Detection | UV at 275-280 nm or DAD |

| Injection Volume | 5 - 20 µL |

For highly sensitive and specific quantification of trace-level impurities like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

The choice of ionization technique is crucial for generating ions of the analyte for mass analysis.

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like Diclazuril and its derivatives. For Diclazuril, ESI in the negative ion mode has been shown to be effective, producing a prominent deprotonated molecule [M-H]⁻. asianpubs.orgresearchgate.net It is highly probable that this compound would also ionize efficiently in the negative ESI mode.

Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern is unique to the molecule's structure and is used for specific identification and quantification. While specific fragmentation data for this compound is not readily available in the public domain, general fragmentation pathways for amides in mass spectrometry often involve cleavages adjacent to the carbonyl group.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for quantification. In an MRM experiment, the mass spectrometer is set to monitor a specific precursor ion to product ion transition.

For Diclazuril, a known MRM transition in negative ESI mode involves the precursor ion at m/z 405.0 or 406.9, which corresponds to the [M-H]⁻ ion, and a product ion at m/z 333.8. researchgate.net

To establish MRM transitions for this compound, a standard of the compound would be infused into the mass spectrometer to determine its precursor ion (expected to be around m/z 449-451 for the [M-H]⁻ ion, based on its molecular weight of approximately 450.66 g/mol ) and its most abundant and specific product ions upon fragmentation. lgcstandards.compharmaffiliates.com These transitions would then be optimized for maximum sensitivity.

Table 2: Postulated LC-MS/MS Parameters for this compound

| Parameter | Postulated Conditions |

|---|---|

| LC Column | C18 (e.g., 50-150 mm length, 2.1 mm ID, sub-2 µm or 3-5 µm particles) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (Q1) | [M-H]⁻ of this compound |

| Product Ions (Q3) | To be determined from fragmentation studies |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Ionization Techniques and Fragmentation Patterns

Method Performance Characteristics in Research Applications

The quantification of this compound, a significant impurity and potential metabolite of the anticoccidial drug Diclazuril, relies on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant methods employed for the analysis of Diclazuril and its related substances in various matrices. researchgate.netresearcherslinks.comd-nb.info While comprehensive validation data is extensively published for the parent drug, specific performance characteristics for this compound are often determined as part of broader multi-residue method validations. d-nb.inforesearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) for this compound

Specific Limits of Detection (LOD) and Quantification (LOQ) for this compound are not extensively detailed in standalone studies. Analytical methods are typically validated for the parent compound, Diclazuril, with the understanding that related compounds like the 6-carboxamide are resolved and detected within the same analytical run.

For context, methods developed for Diclazuril demonstrate the sensitivity of the techniques that would be applied to its carboxamide metabolite. For instance, an evaluation by a Community Reference Laboratory reported an LOD of 0.1 mg/kg and an LOQ of 0.5 mg/kg for Diclazuril in feed using HPLC with ultraviolet detection. researchgate.net More sensitive chemiluminescence immunoassays for Diclazuril have achieved LODs as low as 0.02 µg/kg in chicken muscle. researchgate.netresearchgate.net LC-MS/MS methods, which offer high selectivity and sensitivity, are capable of reaching low µg/kg levels for Diclazuril and are the standard for confirmatory analysis. d-nb.inforesearchgate.net The determination of a precise LOD/LOQ for this compound would require specific validation using a certified reference standard of the compound, with limits being defined by signal-to-noise ratios (typically 3 for LOD and 10 for LOQ). d-nb.info

Linearity, Precision, and Accuracy Assessments

The assessment of linearity, precision, and accuracy for analytical methods encompassing this compound is a critical component of method validation, guided by international standards such as the ICH guidelines. researchgate.net

Linearity: Analytical methods for Diclazuril consistently demonstrate excellent linearity, with correlation coefficients (R²) typically exceeding 0.99 over a defined concentration range. researchgate.netfrontiersin.org This indicates a direct proportionality between the concentration of the analyte and the response of the analytical instrument, a principle that applies to this compound when analyzed under the same conditions.

Precision: Precision is evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). For Diclazuril, HPLC methods show high precision with RSD values well below 15.8%. researchgate.net

Accuracy: Accuracy is typically determined through recovery studies, where a sample matrix is spiked with a known concentration of the analyte. For Diclazuril, average recoveries in various tissues are generally within the acceptable range of 70% to 120%. researchgate.netfrontiersin.org For a method to be considered accurate for this compound, similar recovery rates would need to be demonstrated using its specific reference standard.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound, confirming its molecular structure and distinguishing it from other related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the molecule. lgcstandards.comnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is fundamental to the detection of Diclazuril and its derivatives in HPLC analysis. researcherslinks.com The presence of chromophores, specifically the substituted benzene (B151609) rings and the triazine core, results in strong UV absorbance. Diclazuril is typically detected at a wavelength (λ_max) of approximately 280 nm. rsc.org this compound would be expected to have a similar UV absorption profile, allowing for its detection and quantification.

Table 1: Spectroscopic Methods for Characterization of this compound

| Technique | Application | Key Functional Groups/Features Identified |

|---|---|---|

| ¹H NMR | Structural Elucidation | Aromatic protons, Amide (NH₂) protons |

| FT-IR | Functional Group Identification | C=O (amide and triazine), N-H (amide), C≡N (nitrile), C-Cl, Aromatic C=C |

| UV-Vis | Detection & Quantification | Conjugated aromatic and triazine ring systems (chromophores) |

Immunochemical Assays for this compound and Related Analytes

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are valuable tools for the rapid screening of Diclazuril in various samples. frontiersin.orgnih.gov The performance of these assays hinges on the specificity of the monoclonal or polyclonal antibodies used. frontiersin.org

The development of an immunoassay involves generating antibodies that bind specifically to the target analyte, Diclazuril. A crucial aspect of validating these assays is to determine their cross-reactivity with structurally related compounds, including metabolites like this compound and other drugs from the same class, such as Toltrazuril. frontiersin.orgnih.gov

Research on anti-diclazuril antibodies has shown that they can be highly specific. For example, a developed monoclonal antibody for Diclazuril demonstrated very minimal cross-reactivity (<0.1%) with other anticoccidial drugs like Toltrazuril, clozaril, and monensin. frontiersin.orgnih.gov While the cross-reactivity with this compound was not explicitly reported in these studies, low cross-reactivity with metabolites is often a desired feature for an assay intended to be specific for the parent drug. nih.gov An assay that detects both the parent drug and its metabolites would require antibodies that recognize epitopes common to all related structures. Therefore, assessing the cross-reactivity of an anti-diclazuril antibody with this compound is a critical step in defining the assay's scope and applicability for residue analysis.

Development of Monoclonal Antibodies with Specificity for this compound

The generation of monoclonal antibodies with high specificity is a cornerstone of reliable immunoassays. This process typically involves immunizing mice with a hapten-protein conjugate. For diclazuril, researchers have successfully produced monoclonal antibodies by designing haptens that mimic the structure of the parent drug while incorporating a reactive group for conjugation. nih.gov

One common approach involves introducing a carboxyl group (-COOH) into the diclazuril molecule. nih.gov This "diclazuril carboxyl derivative" is then activated and coupled to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA) to create the immunogen. nih.gov The resulting antibodies are then screened for their ability to bind to diclazuril.

Studies have reported the development of anti-diclazuril monoclonal antibodies with high sensitivity, exhibiting half-maximal inhibitory concentrations (IC50) in the low nanogram per milliliter (ng/mL) range. For instance, one study reported an anti-diclazuril mAb with an IC50 value between 0.449 and 0.517 ng/mL. Current time information in Bangalore, IN.tandfonline.com Another study developed an indirect competitive enzyme-linked immunosorbent assay (icELISA) with an IC50 value of 1.8 ng/mL for diclazuril. researchgate.net

Cross-Reactivity Studies with Related Diclazuril Metabolites and Impurities

A critical aspect of any immunoassay is its specificity, which is determined by assessing the cross-reactivity of the antibody with structurally related compounds. For anti-diclazuril antibodies, cross-reactivity is typically evaluated against other anticoccidial drugs and, ideally, against known metabolites and impurities of diclazuril.

Published research indicates that the developed monoclonal antibodies against diclazuril exhibit low cross-reactivity with other commonly used anticoccidial drugs. This high specificity is a desirable characteristic for a screening assay.

Table 1: Cross-Reactivity of Anti-Diclazuril Monoclonal Antibodies with Other Anticoccidial Drugs

| Compound | Cross-Reactivity (%) | Reference |

| Toltrazuril | < 0.1 | Current time information in Bangalore, IN.tandfonline.com |

| Toltrazuril sulfone | < 0.1 | Current time information in Bangalore, IN.tandfonline.com |

| Clozaril | < 0.1 | Current time information in Bangalore, IN. |

| Monensin | < 0.1 | Current time information in Bangalore, IN.tandfonline.com |

| Maduramycin | < 0.1 | Current time information in Bangalore, IN.tandfonline.com |

| Salinomycin | < 0.1 | Current time information in Bangalore, IN.tandfonline.com |

| Robenidine | Negligible | researchgate.net |

| Nicarbazin | Negligible | researchgate.net |

| Halofuginone | Negligible | researchgate.net |

| Amprolium | Negligible | researchgate.net |

This table is interactive. You can sort and filter the data.

Despite the availability of data on cross-reactivity with other drugs, there is a significant lack of information regarding the cross-reactivity of these antibodies with specific metabolites and impurities of diclazuril, including this compound. Without such studies, the true specificity of the existing anti-diclazuril immunoassays concerning the detection of diclazuril and its degradation or metabolic products remains partially uncharacterized.

Metabolic and Biotransformation Research of Diclazuril 6 Carboxamide

Identification of Diclazuril (B1670474) 6-Carboxamide as a Metabolite in Biological Systems

There is a notable absence of scientific literature that identifies Diclazuril 6-Carboxamide as a metabolite of diclazuril in biological systems. Studies on diclazuril metabolism in species such as poultry, sheep, and rats consistently show that the parent drug is metabolized to a very limited extent. scribd.comnih.govresearchgate.net The bulk of the administered dose is excreted unchanged in the feces. scribd.comresearchgate.net While some minor, often unidentified, metabolites have been detected, none have been definitively characterized as this compound in these studies. The compound is listed in chemical and laboratory supply catalogs, sometimes referred to as an impurity or metabolite, which suggests its relevance in the analytical chemistry of diclazuril, but peer-reviewed metabolic studies to confirm its in vivo formation are not available.

In Vitro Metabolic Pathways and Enzyme Systems Implicated in this compound Formation

Consistent with the lack of in vivo identification, there are no published in vitro studies detailing the metabolic pathways or specific enzyme systems responsible for the formation of this compound from diclazuril. In vitro studies using liver hepatocytes from various species, including sheep, cattle, and poultry, have corroborated the in vivo findings that diclazuril undergoes very limited metabolic transformation. science.gov Research has not yet elucidated a biochemical mechanism, such as hydrolysis of the nitrile group of diclazuril to a carboxamide, or the specific enzymes (e.g., from the cytochrome P450 superfamily or hydrolases) that would catalyze such a conversion.

Stereochemical Aspects of Diclazuril Metabolism Leading to Carboxamide Formation

Diclazuril is a chiral compound, and some research has explored the stereoselective pharmacokinetics of its enantiomers. For example, in chickens, the S-enantiomer has been shown to have a longer half-life and higher concentration in muscle and liver compared to the R-enantiomer. However, this research focuses on the disposition of the parent enantiomers. There is no information available regarding any stereochemical aspects of metabolism that might lead to the formation of this compound, as the formation of this metabolite itself has not been documented in biological systems.

Environmental Fate and Degradation Research of Diclazuril 6 Carboxamide

Abiotic Transformation Pathways of Diclazuril (B1670474) 6-Carboxamide

Abiotic transformation processes, such as photodegradation and hydrolysis, are critical in determining the persistence of chemical compounds in the environment. These non-biological degradation pathways can significantly influence the concentration and form of a substance in soil and water.

Photodegradation Mechanisms and Kinetics under Environmental Conditions

Hydrolytic Stability and pH Influence on Diclazuril 6-Carboxamide

The hydrolytic stability of a compound is its resistance to chemical decomposition in the presence of water, which can be significantly influenced by pH. There is a lack of specific data on the hydrolytic stability of this compound. For the parent compound, Diclazuril, studies have shown it to be hydrolytically stable under acidic and neutral conditions. This stability may or may not extend to its carboxamide derivative. The presence of the carboxamide group might alter its susceptibility to hydrolysis, particularly at different pH values. General studies on similar chemical structures suggest that hydrolysis can be a degradation pathway, but specific rates and products for this compound have not been documented.

Biotic Degradation Processes of this compound in Environmental Matrices

Biotic degradation, mediated by microorganisms, is a primary route for the breakdown of many organic compounds in the environment. The rate and extent of this degradation depend on the compound's structure, the microbial community present, and environmental conditions.

Microbial Degradation in Soil Ecosystems: Pathways and Rates

Detailed studies on the microbial degradation of this compound in soil ecosystems, including specific pathways and degradation rates, are not available. Research on the parent compound, Diclazuril, indicates that it can persist in soil. herts.ac.uk The degradation of veterinary medicines in soil is a complex process influenced by soil type, organic matter content, temperature, moisture, and the composition of the microbial population. government.secore.ac.uk While microbes are essential for the degradation of many synthetic compounds, the specific microorganisms and enzymatic processes capable of breaking down this compound have not been identified.

Degradation in Animal Excreta and Manure Management Systems

Diclazuril and its metabolites are excreted by treated animals and are therefore present in manure. fao.orginchem.orgeuropa.eu The degradation of these compounds within manure during storage and after application to land is a critical aspect of their environmental fate. service.gov.ukgovernment.se However, specific data on the degradation pathways and rates of this compound in animal excreta and during manure management are not well-documented. Degradation in manure can be faster than in soil due to higher microbial activity and different physicochemical conditions, but the persistence of Diclazuril and its related compounds in manure has been noted. nih.govresearchgate.net

Persistence and Environmental Mobility Research of this compound

The persistence and mobility of a compound determine its potential to remain in the environment and move between different environmental compartments, such as from soil to groundwater.

Research specifically quantifying the persistence (e.g., half-life) and mobility (e.g., soil sorption coefficients) of this compound is scarce. The European Food Safety Authority (EFSA) has noted a general lack of data to conclude on the environmental safety of Diclazuril from its use as a feed additive, which extends to its impurities. researchgate.net For the parent compound, Diclazuril, a long half-life has been reported in various soil types, indicating high persistence. herts.ac.uk

Table 1: Reported Soil Persistence of Diclazuril (Parent Compound)

| Soil Type | DT₅₀ (days) | Source |

|---|---|---|

| Sandy Loam | 303 | herts.ac.uk |

| Loam | 183 | herts.ac.uk |

| Silt Loam | 130 | herts.ac.uk |

DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate.

Given the structural similarity, it is possible that this compound also exhibits significant persistence in the environment. The mobility of such compounds in soil is often low due to high sorption to soil organic matter. researchgate.net However, without specific studies on this compound, its environmental persistence and mobility remain largely unknown. The residues of Diclazuril and its metabolites that persist in the environment could have long-term effects. nih.gov

Sorption and Desorption Behavior in Soil and Sediment

There is no specific data available from the conducted research regarding the sorption and desorption behavior of this compound in soil and sediment. However, studies on the parent compound, Diclazuril, indicate a high potential for sorption to soil particles.

Research on Diclazuril has shown that it is strongly adsorbed onto soil. europa.eu This strong binding to soil components suggests limited mobility in the soil environment. The high stability of Diclazuril, with a reported half-life of over 74 days in various soil types, further implies its persistence in the terrestrial environment. europa.eu The degradation of Diclazuril is only slightly increased when present in manure. europa.eu

An assessment by the European Food Safety Authority (EFSA) noted that while studies on Diclazuril's adsorption and desorption in soil suggest immobility, the available studies had limitations in their methodology according to current guidelines. researchgate.net Nevertheless, the consistent observation across multiple assessments is the strong binding of Diclazuril to soil, which would theoretically limit its desorption and subsequent movement within the soil column.

The table below summarizes findings related to the environmental characteristics of the parent compound, Diclazuril.

Table 1: Environmental Characteristics of Diclazuril

| Property | Finding | Source Citation |

|---|---|---|

| Degradation Half-life in Soil | Longer than 74 days in various soil types. | europa.eu |

| Degradation in Manure | Only slightly enhanced compared to soil. | europa.eu |

| Sorption Behavior | Strongly adsorbed onto soil. | europa.eu |

| Predicted Environmental Concentration (PEC) in Soil | Estimated at 6.2 µg/kg for chickens for fattening receiving a dose of 1.2 mg diclazuril/kg feed. | cabidigitallibrary.org |

Disclaimer: The data presented in this table pertains to the parent compound Diclazuril. Specific data for this compound is not available.

Potential for Leaching and Runoff in Agricultural Settings

Direct research on the leaching and runoff potential of this compound in agricultural settings is not available in the reviewed literature. The potential for a compound to leach through the soil profile or be transported via surface runoff is closely linked to its sorption characteristics and persistence.

For the parent compound, Diclazuril, its strong sorption to soil particles would theoretically minimize the risk of leaching to groundwater. The low water solubility of Diclazuril further supports this assessment. cabidigitallibrary.org A Phase I environmental risk assessment calculated a predicted environmental concentration in groundwater (PECgroundwater) for Diclazuril of 0.07 µg/L, which suggests a low risk. cabidigitallibrary.org

The accumulation of Diclazuril in the topsoil layers due to its persistence and strong sorption could, however, make it susceptible to transport via soil erosion and surface runoff, particularly during heavy rainfall events. The application of manure from treated animals is a primary pathway for the introduction of Diclazuril and its metabolites into the agricultural environment. europa.eu One report estimated that with a manuring regimen of 10 tons/ha/year, the accumulated burden of Diclazuril could reach up to 2.8 - 7.1 µg/kg of soil per year, assuming no degradation or migration. europa.eu

While the risk of Diclazuril leaching is considered low, its persistence and association with soil particles suggest that runoff of soil-bound residues could be a potential transport pathway to surface waters. However, specific studies quantifying the runoff of Diclazuril or its metabolites under various agricultural scenarios were not identified in the conducted research.

Table 2: Predicted Environmental Concentrations for Diclazuril

| Compartment | Predicted Concentration | Conditions | Source Citation |

|---|---|---|---|

| Soil (PECsoil) | 6.2 µg/kg | Chickens for fattening receiving 1.2 mg diclazuril/kg feed. | cabidigitallibrary.org |

| Groundwater (PECgroundwater) | 0.07 µg/L | Chickens for fattening receiving 1.2 mg diclazuril/kg feed. | cabidigitallibrary.org |

| Soil Accumulation | 2.8 - 7.1 µg/kg/year | 10 tons/ha/year manuring without degradation or migration. | europa.eu |

Disclaimer: The data presented in this table pertains to the parent compound Diclazuril. Specific data for this compound is not available.

Q & A

Basic: How can HPLC conditions be optimized for detecting Diclazuril 6-Carboxamide in biological matrices?

Answer: Optimal HPLC conditions involve adjusting mobile phase composition, flow rate, and detection parameters. For Diclazuril, a mixture of acetonitrile and ammonium acetate (43:57) as the mobile phase at 1 mL/min flow rate, with a column temperature of 40°C and UV detection at 280 nm, achieves good resolution and retention time (~7.88 minutes). Injection volumes of 10 µL and proper column selection are critical for sensitivity . Calibration curves should span 50–5000 ng/mL to ensure linearity (R² > 0.99) .

Basic: What validation parameters are essential for ensuring HPLC method accuracy in residue analysis?

Answer: Key validation parameters include:

- Linearity : Assessed via regression coefficients (e.g., R² > 0.999 for Diclazuril in feed analysis ).

- Specificity : Confirm absence of interfering peaks in blank matrices (e.g., muscle or liver samples) .

- Precision : Calculate relative standard deviations (RSD) for retention time, peak area, and theoretical plates (RSD < 5% for system suitability) .

- Recovery : Spiked samples should yield recoveries of 79.2–94.5% with RSD < 15% .

Advanced: How can nonlinear pharmacokinetics in Diclazuril toxicokinetic studies be addressed?

Answer: Nonlinearity arises from saturable intestinal absorption and slow elimination. In rabbits, plasma concentrations plateau at doses >640 mg/kg bw due to absorption saturation . To mitigate:

- Use multiple dose levels (e.g., 80–1280 mg/kg bw) to capture dose-response relationships.

- Collect serial blood samples over 24+ hours to assess time-dependent fluctuations .

- Apply non-compartmental pharmacokinetic models to estimate Cmax and AUC despite data variability .

Advanced: How should researchers design studies to resolve contradictions between in vitro and in vivo efficacy data?

Answer:

- Comparative dosing : Test identical doses in vitro (e.g., cell cultures) and in vivo (e.g., broiler chickens) to identify bioavailability differences .

- Toxicokinetic integration : Measure plasma/tissue concentrations in vivo to correlate with in vitro IC50 values .

- Matrix effects : Replicate in vivo conditions (e.g., feed matrices) in vitro to assess interference .

Basic: What statistical methods are appropriate for comparing treatment efficacy across multiple time points?

Answer: Use one-way ANOVA with post-hoc tests (e.g., Duncan’s multiple range test) to compare means across time points. Data should be presented as mean ± SE, with p < 0.05 indicating significance. For example, diclazuril residue depletion in tissues can be analyzed at 0, 3, 7, and 14 days post-treatment .

Advanced: What strategies mitigate matrix effects in complex feed samples during mass spectrometry analysis?

Answer:

- Sample cleanup : Use n-hexane defatting and acetonitrile extraction to remove lipids .

- Matrix-matched calibration : Prepare calibration standards in blank feed matrices to account for ion suppression/enhancement .

- Internal standards : Isotope-labeled analogs (if available) improve quantification accuracy in MRM mode .

Advanced: How can findings from different animal models be integrated to assess teratogenic risks?

Answer:

- Cross-species toxicokinetics : Compare plasma exposure levels (e.g., rabbits vs. rodents) relative to NOELs .

- Dose-scaling : Adjust doses based on metabolic body weight (e.g., mg/kg bw<sup>0.75</sup>) to extrapolate effects.

- Mechanistic studies : Use in vitro embryo models to identify species-specific metabolic activation pathways .

Basic: What are the key considerations for preparing calibration curves in HPLC analysis?

Answer:

- Range : Cover expected concentrations (e.g., 50–5000 ng/mL for Diclazuril) .

- Matrix matching : Prepare standards in blank biological matrices (e.g., plasma, feed) to match sample conditions .

- Replicates : Analyze triplicate injections per concentration to ensure precision (RSD < 5%) .

Advanced: How can solid dispersion formulations impact Diclazuril’s analytical recovery in dissolution studies?

Answer:

- Carrier interactions : Polyvinylpyrrolidone (PVP) or PEG carriers may alter solubility, requiring adjusted extraction protocols (e.g., sonication time) .

- X-ray diffraction : Confirm amorphous state post-formulation to ensure consistent dissolution profiles .

- Validation : Compare recovery rates between pure Diclazuril and solid dispersions to quantify formulation-related losses .

Advanced: What methodologies reconcile discrepancies between plasma concentration data and toxicological outcomes?

Answer:

- Tissue distribution analysis : Measure drug levels in target organs (e.g., liver, kidneys) rather than relying solely on plasma .

- Metabolite profiling : Identify active metabolites (e.g., via LC-MS/MS) that may contribute to toxicity unaccounted for in parent compound analysis .

- Time-course studies : Link transient plasma peaks (e.g., Cmax) to acute effects, while AUC correlates with chronic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.